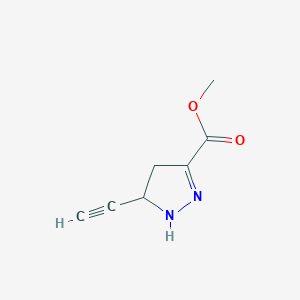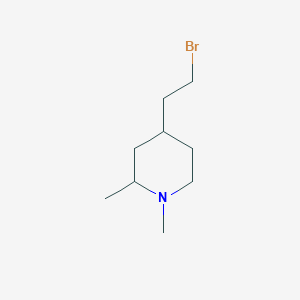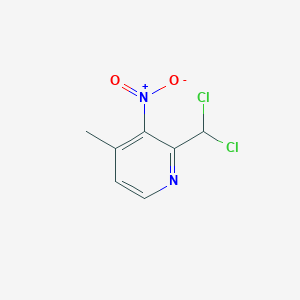
2-(Dichloromethyl)-4-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a methyl group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-4-methyl-3-nitropyridine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-3-nitropyridine using dichloromethyl reagents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridines .
科学的研究の応用
2-(Dichloromethyl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(Dichloromethyl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group may also participate in reactions that modify the compound’s activity and stability .
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
4-Methyl-3-nitropyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dichloromethyl compound with different functional groups.
Uniqueness
The presence of both a nitro group and a dichloromethyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2-(dichloromethyl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-2-3-10-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3 |
InChIキー |
WZSLSMYRMDDMGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
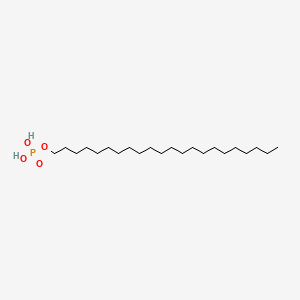
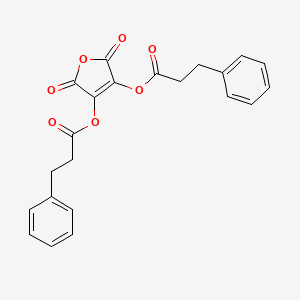
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
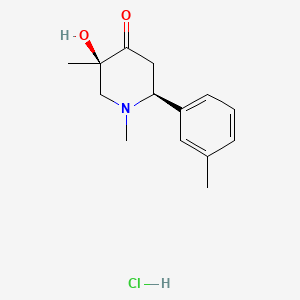
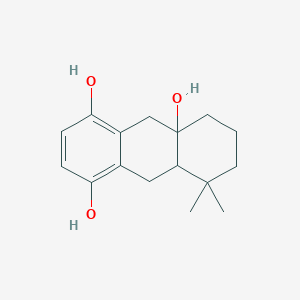
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
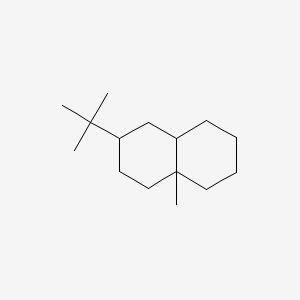
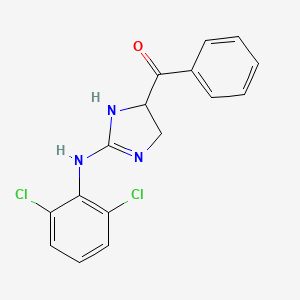
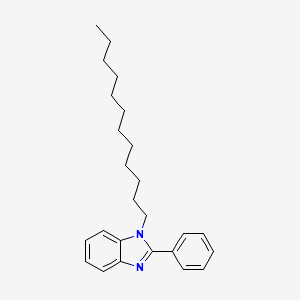
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
